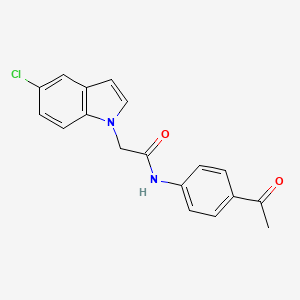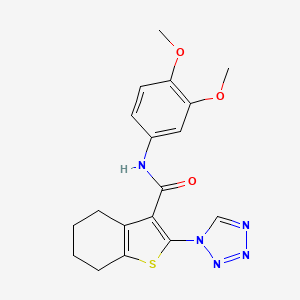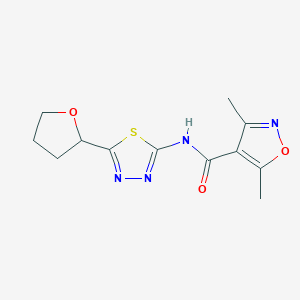![molecular formula C22H26N4O2 B12183449 2-{2-[(2-hydroxypropyl)amino]-1H-1,3-benzodiazol-1-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B12183449.png)
2-{2-[(2-hydroxypropyl)amino]-1H-1,3-benzodiazol-1-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(2-hydroxypropyl)amino]-1H-1,3-benzodiazol-1-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a complex organic compound that features a benzodiazole ring and a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-hydroxypropyl)amino]-1H-1,3-benzodiazol-1-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide typically involves multi-step organic reactionsThe final step involves coupling this intermediate with the tetrahydronaphthalene moiety under specific reaction conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2-hydroxypropyl)amino]-1H-1,3-benzodiazol-1-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzodiazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield hydroxybenzodiazole derivatives, while substitution reactions can produce a variety of substituted benzodiazole compounds .
Scientific Research Applications
2-{2-[(2-hydroxypropyl)amino]-1H-1,3-benzodiazol-1-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 2-{2-[(2-hydroxypropyl)amino]-1H-1,3-benzodiazol-1-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzodiazole ring can bind to various receptors and enzymes, modulating their activity. The hydroxypropylamino group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, share some structural similarities with benzodiazole derivatives.
Imidazole Derivatives: These compounds, like histidine and metronidazole, also feature nitrogen-containing heterocycles and exhibit diverse biological activities.
Uniqueness
What sets 2-{2-[(2-hydroxypropyl)amino]-1H-1,3-benzodiazol-1-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide apart is its unique combination of a benzodiazole ring and a tetrahydronaphthalene moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H26N4O2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-[2-(2-hydroxypropylamino)benzimidazol-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C22H26N4O2/c1-15(27)13-23-22-25-19-10-4-5-12-20(19)26(22)14-21(28)24-18-11-6-8-16-7-2-3-9-17(16)18/h2-5,7,9-10,12,15,18,27H,6,8,11,13-14H2,1H3,(H,23,25)(H,24,28) |
InChI Key |
XHXBLNDZNUIVTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=NC2=CC=CC=C2N1CC(=O)NC3CCCC4=CC=CC=C34)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B12183372.png)
![N-(4-fluorobenzyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B12183383.png)
![1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one](/img/structure/B12183385.png)


![Propan-2-yl 4-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzoate](/img/structure/B12183392.png)
![1-[(6-Ethoxy-2-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B12183412.png)




![2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B12183445.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12183452.png)
![[4-(2-Methoxyphenyl)piperazin-1-yl][2-(pyridin-3-yl)quinolin-4-yl]methanone](/img/structure/B12183457.png)
